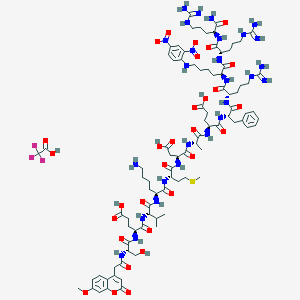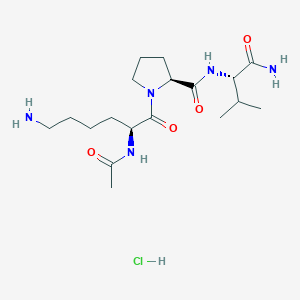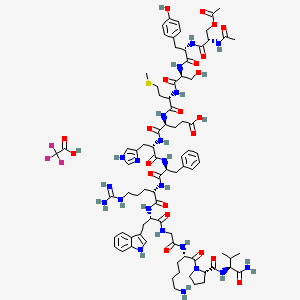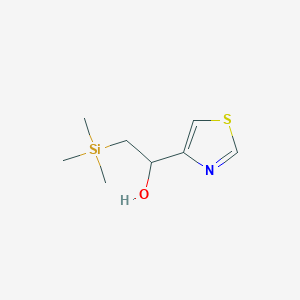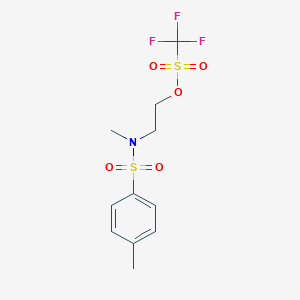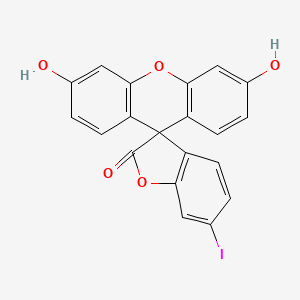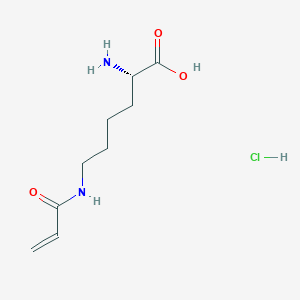
H-L-Lys(Acryloyl)-OH·HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Lys(Acryloyl)-OH·HCl, also known as Acryloyl-Lysine, is an amino acid derivative that is widely used as a reagent in scientific research. Acryloyl-Lysine, a zwitterionic compound, is a versatile and powerful tool for a wide range of laboratory experiments. It is a low-cost and simple to use reagent that can be used to study a variety of biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for H-L-Lys(Acryloyl)-OH·HCl involves the acylation of lysine with acryloyl chloride in the presence of a base, followed by acidification to obtain the hydrochloride salt.
Starting Materials
Lysine, Acryloyl chloride, Base (e.g. triethylamine), Hydrochloric acid, Solvent (e.g. dichloromethane)
Reaction
Dissolve lysine in a solvent and add a base to the solution., Add acryloyl chloride dropwise to the solution while stirring., Allow the reaction to proceed for a few hours at room temperature., Acidify the reaction mixture with hydrochloric acid to obtain the hydrochloride salt of the product., Isolate the product by filtration or precipitation and dry under vacuum.
Mécanisme D'action
H-L-Lys(Acryloyl)-OH·HCline acts as a substrate for enzymes, and it binds to the active site of the enzyme. The binding of H-L-Lys(Acryloyl)-OH·HCline to the enzyme activates the enzyme, and the enzyme then catalyzes the reaction of H-L-Lys(Acryloyl)-OH·HCline and the substrate. The reaction of H-L-Lys(Acryloyl)-OH·HCline and the substrate produces a product, which is then released from the enzyme.
Effets Biochimiques Et Physiologiques
H-L-Lys(Acryloyl)-OH·HCline has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, and it has been shown to modulate the activity of proteins. It has also been found to have anti-inflammatory and anti-oxidant effects, and it has been found to have a role in the regulation of cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using H-L-Lys(Acryloyl)-OH·HCline in laboratory experiments is its low cost and simplicity of use. It is a relatively stable compound, and it is easy to handle and store. The main limitation of using H-L-Lys(Acryloyl)-OH·HCline is that it is not very specific, and it can bind to a variety of proteins and enzymes.
Orientations Futures
There are a number of potential future directions for the use of H-L-Lys(Acryloyl)-OH·HCline. It could be used as a tool to study the structure and function of proteins and enzymes, and it could be used to study the role of proteins and enzymes in disease. It could also be used to study the role of proteins and enzymes in the regulation of cell signaling pathways. Additionally, H-L-Lys(Acryloyl)-OH·HCline could be used to study the effects of drugs on proteins and enzymes, and it could be used to study the effects of environmental toxins on proteins and enzymes. Finally, H-L-Lys(Acryloyl)-OH·HCline could be used to study the structure and function of proteins in different organisms, such as bacteria and viruses.
Applications De Recherche Scientifique
H-L-Lys(Acryloyl)-OH·HCline is widely used in scientific research as a reagent for a variety of experiments. It is commonly used to study protein-protein interactions, to study the structure of proteins and peptides, and to study the structure and function of enzymes. It is also used as a substrate for enzyme assays, and as a reagent in chromatography and electrophoresis.
Propriétés
IUPAC Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-2-8(12)11-6-4-3-5-7(10)9(13)14;/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSKLUUWPLTMLY-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


